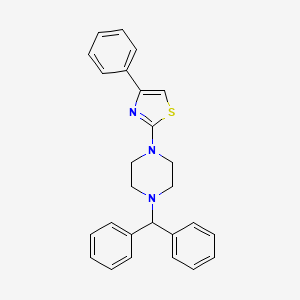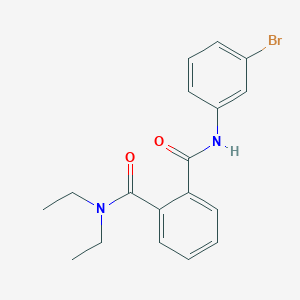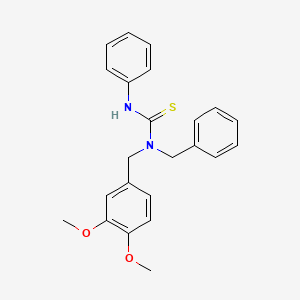![molecular formula C20H10BrNO5 B3692433 2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3692433.png)
2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a bromine atom, and a nitro group attached to a phenyl ring, which is further connected to an indene-dione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the furan derivative. One common method involves the bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then subjected to a series of reactions, including the formation of a phosphonate ester and subsequent coupling with an aldehyde, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(2-fluoro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione: Similar structure with a fluorine atom instead of bromine.
2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione: Similar structure with a chlorine atom instead of bromine.
2-{[5-(2-iodo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione imparts unique reactivity and biological properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrNO5/c21-17-9-11(22(25)26)5-7-15(17)18-8-6-12(27-18)10-16-19(23)13-3-1-2-4-14(13)20(16)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQRMVQQIXIWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2-methoxyphenol](/img/structure/B3692351.png)
![BENZYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B3692352.png)
![2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B3692358.png)
![8-methoxy-3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3692366.png)

![4-[[[4-(9H-fluoren-9-yl)-1-piperazinyl]amino]methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B3692374.png)
![6-chloro-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3692385.png)
![3,6-Dichloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B3692390.png)
![6-Chloro-3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B3692393.png)
![1-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone](/img/structure/B3692398.png)
![4-[(1Z)-2-(2,4,5-trimethoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazo le-3-thiol](/img/structure/B3692413.png)
![2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3692423.png)


